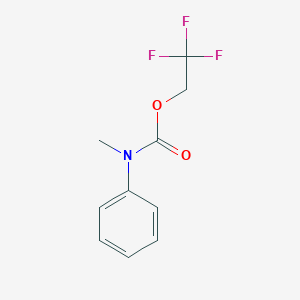![molecular formula C14H19NO3 B13171568 4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)
4-[(4-Isopropylbenzoyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Isopropylbenzoyl)amino]butanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C14H19NO3 and a molecular weight of 249.31 . This compound is known for its unique structure, which includes a carboxylic acid group, a secondary amide group, and an aromatic ring.
Métodos De Preparación
The synthesis of 4-[(4-Isopropylbenzoyl)amino]butanoic acid typically involves the reaction of 4-isopropylbenzoic acid with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-[(4-Isopropylbenzoyl)amino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[(4-Isopropylbenzoyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(4-Isopropylbenzoyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
Comparación Con Compuestos Similares
4-[(4-Isopropylbenzoyl)amino]butanoic acid can be compared with other similar compounds, such as:
4-[(4-Methylbenzoyl)amino]butanoic acid: This compound has a similar structure but with a methyl group instead of an isopropyl group.
4-[(4-Ethylbenzoyl)amino]butanoic acid: This compound has an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-[(4-propan-2-ylbenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)11-5-7-12(8-6-11)14(18)15-9-3-4-13(16)17/h5-8,10H,3-4,9H2,1-2H3,(H,15,18)(H,16,17) |
Clave InChI |
KYOFJYZVRXJUBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




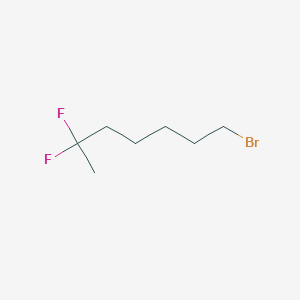
![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)
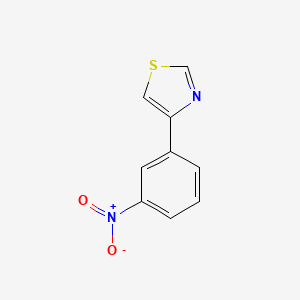
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)

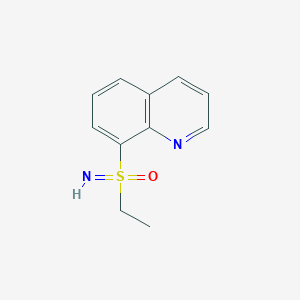
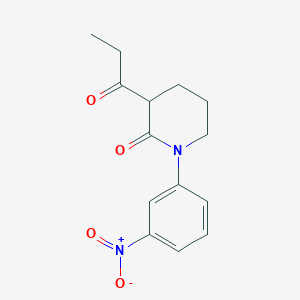
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)



